molecular formula C19H23N3O3 B6710508 N-[3-(methylamino)-3-oxo-1-phenylpropyl]-2-propan-2-yloxypyridine-3-carboxamide

N-[3-(methylamino)-3-oxo-1-phenylpropyl]-2-propan-2-yloxypyridine-3-carboxamide

Cat. No.: B6710508
M. Wt: 341.4 g/mol
InChI Key: DWVDZHZELJEIMO-UHFFFAOYSA-N
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Description

N-[3-(methylamino)-3-oxo-1-phenylpropyl]-2-propan-2-yloxypyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a carboxamide group, a phenylpropyl chain, and a methylamino group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-[3-(methylamino)-3-oxo-1-phenylpropyl]-2-propan-2-yloxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-13(2)25-19-15(10-7-11-21-19)18(24)22-16(12-17(23)20-3)14-8-5-4-6-9-14/h4-11,13,16H,12H2,1-3H3,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVDZHZELJEIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=N1)C(=O)NC(CC(=O)NC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylamino)-3-oxo-1-phenylpropyl]-2-propan-2-yloxypyridine-3-carboxamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving aldehydes and ammonia or amines.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Attachment of the Phenylpropyl Chain: This step involves a Friedel-Crafts alkylation reaction, where a phenyl group is attached to a propyl chain.

    Addition of the Methylamino Group: The methylamino group is introduced through a reductive amination reaction, where a ketone or aldehyde reacts with methylamine in the presence of a reducing agent.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing these reactions for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylamino)-3-oxo-1-phenylpropyl]-2-propan-2-yloxypyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are typically used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions could introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[3-(methylamino)-3-oxo-1-phenylpropyl]-2-propan-2-yloxypyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]-2-propan-2-yloxypyridine-3-carboxamide
  • N-[3-(ethylamino)-3-oxo-1-phenylpropyl]-2-propan-2-yloxypyridine-3-carboxamide
  • N-[3-(methylamino)-3-oxo-1-phenylpropyl]-2-ethoxy-3-carboxamide

Uniqueness

N-[3-(methylamino)-3-oxo-1-phenylpropyl]-2-propan-2-yloxypyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

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